Cas no 1797182-25-2 (1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one)
![1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/1797182-25-2x500.png)
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
-
- インチ: 1S/C19H25NO4/c1-22-16-11-7-13(18(23-2)19(16)24-3)8-12-17(21)20-14-5-4-6-15(20)10-9-14/h4-5,7,11,14-15H,6,8-10,12H2,1-3H3
- InChIKey: LQMQCPYTCNYVTF-UHFFFAOYSA-N
- SMILES: C(N1C2CCC1CC=C2)(=O)CCC1=CC=C(OC)C(OC)=C1OC
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-2669-2μmol |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 2μl |
$85.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-40mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 40mg |
$210.0 | 2023-04-25 | |
Life Chemicals | F6471-2669-5mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-15mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-1mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 1mg |
$81.0 | 2023-04-25 | |
Life Chemicals | F6471-2669-10μmol |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 10μl |
$103.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-5μmol |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-20μmol |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 20μl |
$118.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-20mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6471-2669-2mg |
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,3,4-trimethoxyphenyl)propan-1-one |
1797182-25-2 | 90%+ | 2mg |
$88.5 | 2023-04-25 |
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-oneに関する追加情報
Professional Introduction to 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one (CAS No. 1797182-25-2)
The compound 1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one, identified by its CAS number 1797182-25-2, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure combines a bicyclic azaheterocycle with a phenolic moiety, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
At the core of this compound's potential lies its unique structural framework, which includes an 8-azabicyclo[3.2.1]oct-3-en core. This bicyclic system is known for its rigidity and stability, which can be advantageous in binding to biological targets with high specificity. The presence of the azaheterocycle also introduces a nitrogen atom that can participate in various hydrogen bonding interactions, further enhancing its binding affinity and selectivity.
The phenolic substituent at the 3-position of the propanone backbone adds another layer of complexity to the compound's chemical properties. The 2,3,4-trimethoxyphenyl group not only contributes to the overall hydrophobicity of the molecule but also introduces multiple methoxy groups that can engage in hydrophobic and π-stacking interactions with biological targets. These features make the compound an attractive scaffold for designing novel pharmacological agents.
In recent years, there has been growing interest in leveraging such complex molecular architectures to develop new therapeutic agents. The bicyclic azaheterocycle motif has been particularly studied for its potential in modulating various biological pathways, including those involved in inflammation, pain perception, and neurodegenerative diseases. The combination of this motif with the trimethoxyphenyl group in this compound suggests a multifaceted approach to drug design.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The construction of the bicyclic azaheterocycle typically requires sophisticated cyclization reactions, while the introduction of the phenolic substituent involves functional group transformations that must be carefully controlled. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently, paving the way for rapid discovery and development.
One of the most exciting aspects of this compound is its potential in modulating central nervous system (CNS) functions. The structural features of the 8-azabicyclo[3.2.1]oct-3-en core suggest that it may interact with receptors or enzymes involved in neurotransmission. Additionally, the presence of the trimethoxyphenyl group could enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.
Epidemiological studies and preclinical investigations have begun to shed light on the pharmacological properties of similar compounds. For instance, derivatives of bicyclic azaheterocycles have shown promise in treating conditions such as chronic pain and epilepsy by interacting with specific neurotransmitter systems. The< strong >trimethoxyphenylgroup further enhances these interactions by providing additional binding sites and modulating receptor activity.
The therapeutic potential of this compound is further supported by computational modeling studies that predict favorable interactions between its structure and various biological targets. Molecular docking simulations have identified potential binding pockets on enzymes and receptors relevant to neurological disorders, suggesting that this compound may exhibit potent activity in these contexts.
In addition to its potential as a standalone therapeutic agent, this compound could serve as a versatile scaffold for designing libraries of derivatives with tailored pharmacological properties. By modifying different parts of its structure—such as replacing or altering functional groups—the researchers can fine-tune its biological activity to target specific diseases more effectively.
The development of new drugs often involves iterative processes of synthesis, characterization, and testing to identify optimal lead compounds. This compound represents an early stage in such a process but shows great promise based on preliminary data. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
The integration of cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI) is accelerating the drug discovery pipeline by enabling rapid identification and optimization of lead compounds like this one. These tools allow researchers to analyze vast datasets quickly, identifying promising candidates based on their structural features and predicted biological activities.
The future direction for research on this compound will likely involve both experimental validation and computational exploration. Experimental studies will focus on synthesizing analogs with modified functional groups to assess their efficacy and safety profiles while computational studies will refine molecular models to predict interactions at an atomic level.
In conclusion,1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one (CAS No.
1797182-25-2 (1-(8-azabicyclo[3.2.1]oct-3-en-8-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one) Related Products
- 896160-68-2(2-methyl-3,5-Pyridinediamine)
- 2228148-00-1(5-(6-chloropyridin-2-yl)-1,2-oxazole-4-carboxylic acid)
- 14090-85-8(3-Methanesulfinylpropanoic acid)
- 99585-97-4(N-(Chloroacetyl)3-chloro-4-methylaniline)
- 1432061-17-0(3-(4-bromobenzenesulfonyl)pyrrolidine)
- 2172012-50-7(5-{(carbamoylmethyl)aminomethyl}-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1804486-66-5(Methyl 4-(difluoromethyl)-2-hydroxypyridine-3-acetate)
- 62004-76-6(Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester)
- 1806422-75-2(3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile)
- 2229545-96-2(1-1-(2-fluoro-6-methylphenyl)cyclopropylcyclopropan-1-amine)




